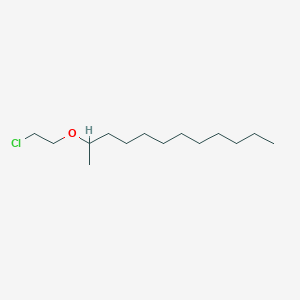

2-(2-Chloroethoxy)dodecane

Descripción

2-(2-Chloroethoxy)dodecane is a chloroalkyl ether characterized by a dodecane backbone substituted with a 2-chloroethoxy group (-O-CH2-CH2-Cl) at the second carbon. Such compounds typically serve as intermediates in organic synthesis, surfactants, or pharmaceutical precursors due to their reactive chloroethoxy moiety .

Propiedades

Número CAS |

17648-35-0 |

|---|---|

Fórmula molecular |

C14H29ClO |

Peso molecular |

248.83 g/mol |

Nombre IUPAC |

2-(2-chloroethoxy)dodecane |

InChI |

InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3 |

Clave InChI |

ZAPKUYIWBQHURG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C)OCCCl |

SMILES canónico |

CCCCCCCCCCC(C)OCCCl |

Sinónimos |

2-Chloroethyl(1-methylundecyl) ether |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Chloroethoxy)dodecane, enabling comparative analysis of their properties, applications, and synthesis.

2-(2-Chloroethoxy)ethanol

- Molecular Formula : C4H9ClO2

- Molecular Weight : 124.56 g/mol

- Physical Properties : Boiling point 79–81°C (at 5 mmHg), density 1.18 g/mL .

- Applications : Key raw material for synthesizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP), a pharmaceutical intermediate. Aether Industries produced 131 MT of HEEP in 2021, highlighting its industrial relevance .

- Analytical Methods : Quantified via gas chromatography (GC) with DB-FFAP columns, validated for linearity (40–150 µg/mL) in pharmaceutical quality control .

1,2-Bis(2-Chloroethoxy)ethane

- Molecular Formula : C6H12Cl2O2

- Structure : A dimeric analog with two 2-chloroethoxy groups linked by an ethylene bridge.

- Applications: Potential use as a crosslinking agent or solvent in specialty chemicals. Its symmetrical structure may enhance thermal stability compared to mono-substituted analogs .

Bis(2-chloroethoxy)methane

- Molecular Formula : C5H10Cl2O2

- Structure : Central methane bonded to two 2-chloroethoxy groups.

- Applications : Likely employed in polymer synthesis or as a reactive intermediate. Branched structures like this may exhibit lower volatility than linear analogs .

Ethyl 2-(2-Chloroethoxy)acetate

- Molecular Formula : C6H11ClO3

- Molecular Weight : 166.6 g/mol

- Applications : Used in active pharmaceutical ingredient (API) manufacturing. Its ester group enhances solubility, facilitating reactions in organic phases .

2-(2-Chloroethoxy)benzene Sulfonamide

- Molecular Formula: C8H9ClNO3S

- Applications: Market projections indicate growth in production (2025–2030), driven by demand in agrochemicals and pharmaceuticals. Its sulfonamide group enables biological activity, distinguishing it from non-aromatic analogs .

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Research and Industrial Trends

- Pharmaceutical Demand: Compounds like 2-(2-Chloroethoxy)ethanol and Ethyl 2-(2-Chloroethoxy)acetate underscore the role of chloroethoxy derivatives in drug synthesis .

- Market Growth : The global 2-(2-chloroethoxy)benzene sulfonamide market is projected to expand, with China increasing its production share by 2030 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.